Anti-Hepatitis B Virus (HBV) Activity: Magnolignan A vs. Magnolol in HepG2.2.15 Cells
In a head-to-head in vitro evaluation of anti-HBV activity using the HepG2.2.15 cell line, Magnolignan A exhibited negligible inhibition of HBV DNA replication (IC₅₀ > 1000 μM), whereas magnolol displayed significant potency with an IC₅₀ of 8.67–9.02 μM [1][2]. This >100-fold difference in potency directly demonstrates that Magnolignan A is not a functional substitute for magnolol in antiviral studies targeting HBV.
| Evidence Dimension | Inhibition of HBV DNA replication |
|---|---|
| Target Compound Data | IC₅₀ > 1000 μM |
| Comparator Or Baseline | Magnolol: IC₅₀ = 8.67–9.02 μM |
| Quantified Difference | > 110-fold lower potency |
| Conditions | HepG2.2.15 cells, 72 h, PCR analysis |
Why This Matters
This quantitative disparity prevents unintended purchase of Magnolignan A as a perceived 'magnolol alternative' for anti-HBV research, avoiding wasted resources and false-negative results.
- [1] Li J, et al. Anti-hepatitis B virus lignans from the root of Streblus asper. Bioorg Med Chem Lett. 2013;23(7):2238-2243. PMID: 23434030. View Source
- [2] MedChemExpress. Magnolignan A Product Datasheet (citing PMID 23434030). HY-N3331. Accessed 2025. View Source
